molecular formula C8H10O3 B2863130 (1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1903172-74-6

(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2863130
CAS RN: 1903172-74-6
M. Wt: 154.165
InChI Key: FGQMQAVNCATITO-JSKYLQRQSA-N
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Description

“(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 1903172-74-6 . It has a molecular weight of 154.17 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H10O3/c9-5-3-1-2-4-6 (5)7 (4)8 (10)11/h4,6-7H,1-3H2, (H,10,11)/t4-,6-,7+/m0/s1 . This code provides a detailed description of the molecular structure, including the positions of the atoms and their stereochemistry.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2,(H,10,11)/t4-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMQAVNCATITO-JSKYLQRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138007944

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